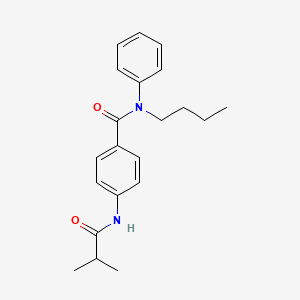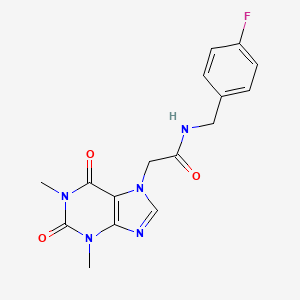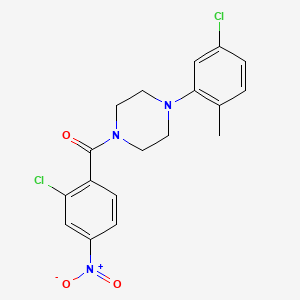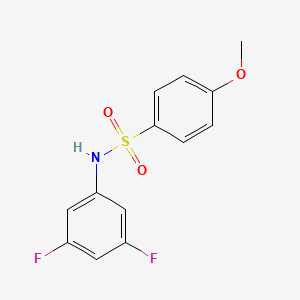
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride
説明
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride, also known as MPPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the modulation of neurotransmitter release and synaptic plasticity.
作用機序
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of neurons. mGluR7 modulates neurotransmitter release by regulating the activity of voltage-gated calcium channels and potassium channels. By blocking mGluR7, 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride enhances the release of neurotransmitters such as glutamate, dopamine, and GABA, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of glutamate in the prefrontal cortex and hippocampus, which can enhance cognitive function and memory. 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride has also been shown to decrease the release of dopamine in the nucleus accumbens, which can reduce drug-seeking behavior and addiction. Furthermore, 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride has been shown to increase the release of GABA in the amygdala, which can have anxiolytic and antipsychotic effects.
実験室実験の利点と制限
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride has several advantages for lab experiments, including its high selectivity for mGluR7, its ability to cross the blood-brain barrier, and its lack of toxicity at therapeutic doses. However, 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride also has some limitations, including its relatively low potency compared to other mGluR7 antagonists and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride. One area of interest is the development of more potent and selective mGluR7 antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of mGluR7 in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Furthermore, the potential use of 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride as a tool for studying the function of mGluR7 in the brain and its role in synaptic plasticity and behavior warrants further investigation.
科学的研究の応用
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride has also been investigated for its potential use in the treatment of drug addiction, as mGluR7 has been implicated in the modulation of reward pathways in the brain. Furthermore, 1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride has been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
特性
IUPAC Name |
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-16-6-2-3-7-18(16)24-15-17(23)14-21-10-12-22(13-11-21)19-8-4-5-9-20-19;/h2-9,17,23H,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMRUIYATZFROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B4238824.png)




![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4238862.png)

![2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide](/img/structure/B4238881.png)
![2-amino-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4238885.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B4238898.png)